molecular formula C16H10O4 B14005185 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one CAS No. 54401-45-5

2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one

Katalognummer: B14005185
CAS-Nummer: 54401-45-5
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: XJKWXDPKDNEEKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. The compound features a benzodioxole moiety fused to a chromone structure, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate chromone precursors. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring . The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromone structure, which imparts a distinct set of chemical and biological properties

Eigenschaften

CAS-Nummer

54401-45-5

Molekularformel

C16H10O4

Molekulargewicht

266.25 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C16H10O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-8H,9H2

InChI-Schlüssel

XJKWXDPKDNEEKV-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.